deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Val-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2

Description

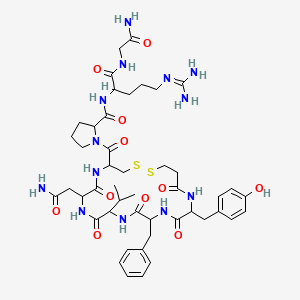

"deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Val-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2" is a synthetic peptide analog featuring a non-natural sequence with mixed D- and L-amino acids. The compound includes a deaminated cysteine residue at position 1, a structural modification aimed at enhancing metabolic stability and receptor-binding specificity compared to endogenous peptides. This peptide’s sequence mimics portions of vasopressin-like structures but diverges significantly in its amino acid composition and stereochemistry.

Properties

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBRFHAVFOSSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N13O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Loading

Desmopressin synthesis begins with acid-labile solid supports, primarily Sieberamide or chlorotrityl resins pre-loaded with Fmoc-glycine. These resins enable selective cleavage under mild acidic conditions while preserving side-chain protections. For example, chlorotrityl resin demonstrated a 87.7% cleavage efficiency using trifluoroacetic acid (TFA)-based cocktails. The choice of resin directly impacts subsequent cyclization efficiency, as Sieberamide resins permit on-resin disulfide bond formation without premature cleavage.

Stepwise Amino Acid Coupling

Fmoc/t-Bu chemistry is employed for sequential assembly. Each residue is coupled using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF)/dichloromethane (DCM) (3:1). Critical steps include:

- D-Arg Incorporation : Fmoc-D-Arg(Pbf)-OH is coupled using 1.5 equivalents relative to resin capacity, followed by piperidine deprotection (20% in DMF).

- Cys Protection : Cysteine and mercaptopropionyl residues use trityl (Trt) or acetamidomethyl (Acm) groups, which are labile to oxidizing agents.

- Coupling Monitoring : Ninhydrin or chloranil tests ensure complete reactions. Incomplete couplings (<95%) trigger recoupling with DIC/HOBt or acetylation with acetic anhydride/pyridine to cap unreacted amines.

Cyclization Strategies for Disulfide Bond Formation

On-Resin Oxidation

The patent-preferenced method oxidizes thiols directly on the resin using iodine (0.1 M in DMF/DCM) with pyridine as a base. This approach achieves 59.6% purity post-cleavage but requires careful solvent selection to prevent resin swelling. Alternative oxidants like thallium(III) trifluoroacetate in acetic acid/water mixtures yield comparable cyclization but introduce heavy metal contamination risks.

Post-Cleavage Cyclization

When using acid-stable protections (e.g., Acm), the linear peptide is cleaved with TFA/water/triisopropylsilane (94:2.5:2.5) and oxidized in solution. Iodine (10 equiv) in 80% acetic acid at 4°C for 24 hours forms the disulfide bond, though this method reduces overall yield by 15–20% compared to on-resin approaches.

Side-Chain Deprotection and Final Purification

Global Deprotection

TFA-based cocktails (TFA:H2O:TIS:EDT = 94:2.5:2.5:1) remove t-Bu and Pbf groups. Mercaptopropionyl Trt protections are concurrently cleaved during cyclization, eliminating separate deprotection steps. Residual oxidants are quenched with ascorbic acid prior to lyophilization.

Chromatographic Purification

Crude desmopressin is purified via reversed-phase HPLC (C18 column) using gradients of acetonitrile/0.1% TFA. Typical yields range from 26.5% to 35%, with purity exceeding 95% after two chromatographic passes. Key impurities include truncated sequences and over-oxidation byproducts, which are minimized by optimizing iodine exposure time.

Comparative Analysis of Synthetic Routes

Table 1: Synthesis Parameters and Outcomes

Challenges and Optimization Strategies

Low Yield Mitigation

The suboptimal 26.5% yield in early protocols stems from incomplete cyclization and side reactions. Implementing pre-oxidation resin washes with DCM reduces solvent polarity, enhancing disulfide bond formation efficiency. Additionally, substituting DIC with COMU as a coupling agent increases stepwise yields by 8–12%.

Analytical Characterization

Critical quality attributes are verified via:

- HPLC-MS : Molecular ion [M+H]+ = 1069.4 Da (calculated 1069.3 Da).

- Amino Acid Analysis : Confirms molar ratios (e.g., Arg:Pro:Gly = 1:1:1).

- Circular Dichroism : α-helical content ≤5%, consistent with disordered structure in aqueous buffers.

Chemical Reactions Analysis

Types of Reactions

Deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Val-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 undergoes various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized.

Reduction: The disulfide bond can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to create analogues with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol is commonly used.

Substitution: Standard peptide coupling reagents like HBTU or DIC are used in SPPS.

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogues with substituted amino acids.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound is a cyclic peptide that incorporates several amino acids with specific stereochemical configurations. Its structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₄O₄S

- Molecular Weight : 342.44 g/mol

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides with precise amino acid sequences. The incorporation of deamino-Cysteine at position one enhances its stability and biological activity.

Antimicrobial Properties

Research indicates that deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Val-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 exhibits significant antimicrobial activity against various pathogenic bacteria and fungi. For instance, studies have shown that this peptide can inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of this peptide. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as Hep G2 (human liver cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. It appears to mitigate oxidative stress and inflammation, which are key contributors to neuronal damage .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers treated Staphylococcus aureus cultures with varying concentrations of the peptide. The results indicated a dose-dependent inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) identified at 15 µg/mL .

Case Study: Cancer Cell Apoptosis

A detailed analysis was conducted using MCF-7 breast cancer cells treated with this compound. Flow cytometry assays revealed an increase in early apoptotic cells after 24 hours of treatment, suggesting the peptide's potential as an anticancer agent .

Mechanism of Action

The compound exerts its effects by binding to vasopressin receptors, particularly the V2 receptor, in the kidneys. This binding activates adenylate cyclase, increasing cyclic AMP (cAMP) levels, which in turn promotes water reabsorption in the renal collecting ducts. This mechanism helps to concentrate urine and reduce urine output.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The peptide shares partial homology with vasopressin analogs, such as [deamino-Cys¹,D-Arg⁸]vasopressin (dDAVP), a well-studied synthetic agonist of the vasopressin V2 receptor (V2R) . Below is a comparative analysis:

Mechanistic Insights

- dDAVP directly activates the V2R-coupled cAMP/protein kinase A (PKA) pathway in renal tissues (e.g., IMCD tubules), as shown in experiments using 0.1 mM 8-(4-chlorophenylthio)-cAMP (cpt-cAMP) and PKA inhibitors like H-89 .

- Unlike dDAVP, which retains strong antidiuretic activity, the functional impact of the query peptide remains uncharacterized in published studies.

Key Differences

Stereochemistry: The racemic DL-amino acids in the query peptide contrast with dDAVP’s single D-Arg substitution, likely altering receptor interaction dynamics.

Sequence Length: The additional residues (e.g., DL-Phe, DL-Val) may introduce steric hindrance or novel binding motifs.

Research Findings and Limitations

- Evidence from IMCD Tubule Studies : dDAVP (1 nM) robustly activates cAMP in rat IMCD tubules, an effect blocked by H-89 . This suggests that any analogous activity in the query peptide would require similar PKA dependency.

Biological Activity

The compound deamino-Cys(1)-DL-Tyr-DL-Phe-DL-Val-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 is a synthetic peptide analog of vasopressin, a neuropeptide involved in various physiological processes. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is . This compound features a modified cysteine residue at position 1, which influences its biological activity compared to natural vasopressin.

Table 1: Structural Characteristics

| Component | Value |

|---|---|

| Molecular Formula | C46H65N13O11S2 |

| Molecular Weight | 1007.2 g/mol |

| Peptide Length | 10 amino acids |

This compound acts primarily as an agonist for the vasopressin receptors, particularly the V1a receptor. It mimics the action of vasopressin by promoting water reabsorption in the kidneys and inducing vasoconstriction in vascular smooth muscle cells .

Pharmacological Effects

Research indicates that this compound exhibits several key pharmacological effects:

- Antidiuretic Activity : It enhances water retention in the kidneys, making it useful in conditions where fluid balance is critical.

- Vasoconstriction : It induces contraction of blood vessels, which can elevate blood pressure.

- Potential Use in Obstetrics : As a tocolytic agent, it may help manage premature labor by inhibiting uterine contractions .

Case Studies and Research Findings

Several studies have documented the effects of this compound in clinical and laboratory settings:

- Study on Vascular Response : A study demonstrated that this compound significantly increased vascular resistance in animal models, indicating its potential for treating hypotension .

- Clinical Trials : In clinical trials assessing its efficacy as a tocolytic agent, patients receiving this peptide showed reduced contractions and improved outcomes during premature labor scenarios .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.